2,4,8-Trimethylquinoline
Overview
Description
2,4,8-Trimethylquinoline is an organic compound with the molecular formula C12H13N It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Mechanism of Action
Mode of Action
The combes quinoline synthesis, a common method for preparing quinoline compounds, involves the condensation of anilines with β-diketones to form substituted quinolines . The reaction mechanism undergoes three major steps, including the protonation of the oxygen on the carbonyl in the β-diketone, a nucleophilic addition reaction with the aniline, and an E2 mechanism .
Pharmacokinetics
The compound’s molecular weight is 1712383 , which is within the range generally favorable for oral bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,8-Trimethylquinoline. For instance, the compound’s phase change data, such as its triple point temperature and normal boiling temperature , can provide insights into its stability under different environmental conditions.
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities
Cellular Effects
Quinoline derivatives have been found to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Quinoline derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
It is known that chemical compounds can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .
Subcellular Localization
Chemical compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications, which can affect their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,4,8-Trimethylquinoline is through the Combes quinoline synthesis. This method involves the condensation of anilines with β-diketones, followed by an acid-catalyzed ring closure to form the quinoline backbone . The reaction typically uses concentrated sulfuric acid as the catalyst, although modifications using polyphosphoric acid and various alcohols have been reported to improve efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the Combes quinoline synthesis. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,8-Trimethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
2,4,8-Trimethylquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studies have explored its potential as an antioxidant and its effects on cellular processes.
Medicine: Research has investigated its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used as an additive in materials such as rubber to enhance durability and resistance to aging.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylquinoline: Similar in structure but differs in the position of the methyl groups.
1,2-Dihydro-2,2,4-Trimethylquinoline: A hydrogenated derivative with different chemical properties.
Uniqueness
2,4,8-Trimethylquinoline is unique due to its specific methyl group positions, which influence its chemical reactivity and biological activity. This positional difference can result in distinct physical and chemical properties compared to other methylquinoline derivatives .
Properties
IUPAC Name |
2,4,8-trimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPYNUQREMCVSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171574 | |
Record name | 2,4,8-Trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18441-61-7 | |
Record name | 2,4,8-Trimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18441-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,8-Trimethylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018441617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,8-Trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,8-trimethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,8-TRIMETHYLQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEH3I9HX4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of 2,4,8-Trimethylquinoline impact the development of remediation strategies for uncontrolled landfills?
A1: The identification of this compound in the landfill leachate and soil [] emphasizes the complex chemical composition of such sites. This finding highlights the need for comprehensive analysis beyond common contaminants. Remediation strategies should consider the presence of such compounds, their potential toxicity, and persistence in the environment. Further research on bioremediation techniques, specifically targeting this compound and similar compounds, could be beneficial for effective site cleanup and risk mitigation.
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